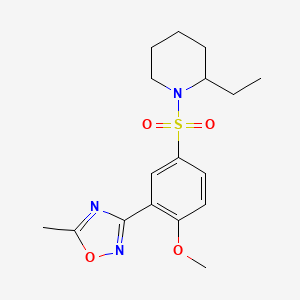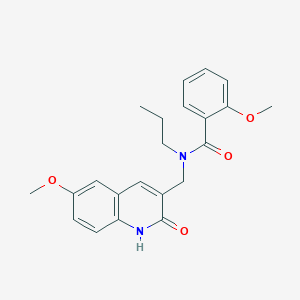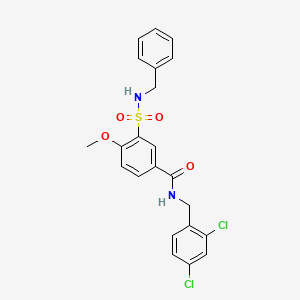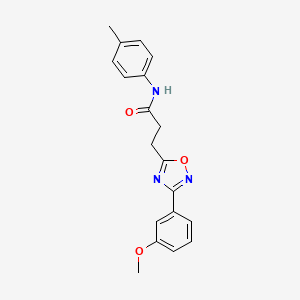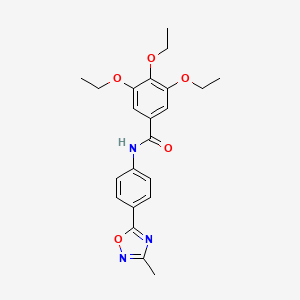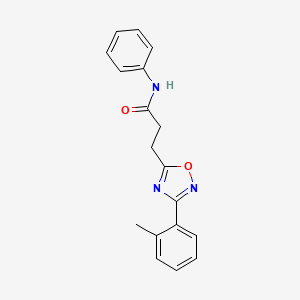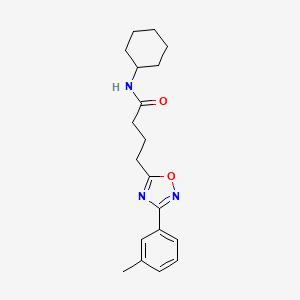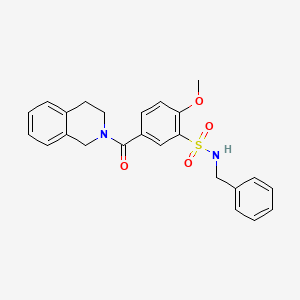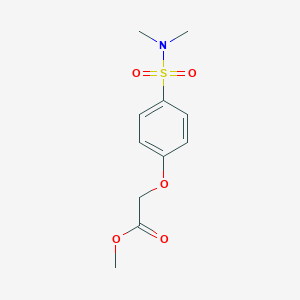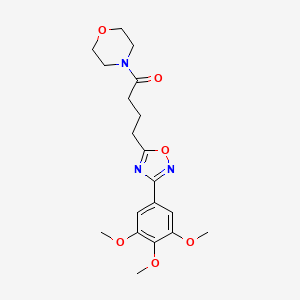
1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is commonly used in laboratory experiments to investigate its biochemical and physiological effects on various systems. The compound has been shown to have a wide range of potential applications in the field of medicine and research, making it an important area of study.
Mecanismo De Acción
The mechanism of action of 1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins in the body. This inhibition can lead to a wide range of biochemical and physiological effects, making the compound an important area of study.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on various systems in the body. It has been shown to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. The compound has also been shown to have potential applications in the field of drug discovery, as it can be used to investigate the mechanisms of various drugs and chemicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one in laboratory experiments is its ability to inhibit various enzymes and proteins in the body. This inhibition can lead to a wide range of biochemical and physiological effects, making the compound an important area of study. However, one of the limitations of using the compound in laboratory experiments is its potential toxicity. The compound can be toxic at high concentrations, making it important to use caution when working with it.
Direcciones Futuras
There are many potential future directions for research involving 1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one. One potential direction is the investigation of its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential direction is the investigation of its mechanisms of action, which could lead to the development of new drugs and treatments. Additionally, the compound could be used in the development of new diagnostic tools and techniques for various diseases.
Métodos De Síntesis
The synthesis of 1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one involves several steps. The first step is the synthesis of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with morpholine and 4-(aminomethyl)butan-1-one to form the final product.
Aplicaciones Científicas De Investigación
1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of potential applications in the field of medicine and research. The compound has been used in studies investigating the effects of various drugs and chemicals on the body, as well as in studies investigating the mechanisms of various diseases.
Propiedades
IUPAC Name |
1-morpholin-4-yl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6/c1-24-14-11-13(12-15(25-2)18(14)26-3)19-20-16(28-21-19)5-4-6-17(23)22-7-9-27-10-8-22/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJWYPYEBSNIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


